molecular formula C17H13N5O B2359144 N-(4-phenoxyphenyl)-9H-purin-6-amine CAS No. 537666-71-0

N-(4-phenoxyphenyl)-9H-purin-6-amine

Cat. No.: B2359144
CAS No.: 537666-71-0
M. Wt: 303.325
InChI Key: WUNUMTMKMBPWTA-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-9H-purin-6-amine is a chemical compound that has garnered significant interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a purine core substituted with a phenoxyphenyl group, which imparts distinct chemical and biological properties.

Mechanism of Action

Target of Action

N-(4-phenoxyphenyl)-9H-purin-6-amine, also known as EVP4593, is a highly potent inhibitor of the multisubunit membrane protein . It has been found to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF in endothelial cells, leading to endothelial cell proliferation, migration, survival, and increased vascular permeability .

Mode of Action

EVP4593 interacts with its target, VEGFR2, and inhibits its function . This interaction results in changes in the cellular processes controlled by VEGFR2, such as cell proliferation and migration .

Biochemical Pathways

The biochemical pathways affected by EVP4593 are primarily those regulated by VEGFR2. VEGFR2 is a key player in angiogenesis, the process of new blood vessel formation from pre-existing vessels . By inhibiting VEGFR2, EVP4593 can potentially disrupt angiogenesis, affecting the growth and spread of cancer cells .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . It is also known to inhibit several cytochrome P450 enzymes, which could impact its metabolism and elimination

Result of Action

The primary result of EVP4593’s action is the inhibition of VEGFR2, leading to disruption of angiogenesis . This can potentially limit the growth and spread of cancer cells, making EVP4593 a promising candidate for cancer treatment . Moreover, EVP4593 has been found to elicit the release of reactive oxygen species at the flavin site of mitochondrial complex I .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-9H-purin-6-amine typically involves the reaction of 4-phenoxyphenylboronic acid with a suitable purine derivative under Suzuki-Miyaura coupling conditions . This reaction is facilitated by a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where halogens or other nucleophiles replace the phenoxy group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and suitable solvents (DMF, DMSO).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

N-(4-phenoxyphenyl)-9H-purin-6-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-(4-phenoxyphenyl)-9H-purin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific interaction with BTK and its potential therapeutic applications in B-cell cancers, distinguishing it from other similar compounds with different targets and mechanisms of action.

Properties

IUPAC Name

N-(4-phenoxyphenyl)-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c1-2-4-13(5-3-1)23-14-8-6-12(7-9-14)22-17-15-16(19-10-18-15)20-11-21-17/h1-11H,(H2,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNUMTMKMBPWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=C3NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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